N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine

mGluR2 Positive Allosteric Modulator Neuroscience

Researchers requiring a validated mGluR2 positive allosteric modulator for functional assay benchmarking often face limited commercial availability of structurally authenticated tool compounds. This N-arylpyrazole derivative addresses that gap with quantitatively confirmed pharmacology. - Quantified target engagement: EC50 = 104 nM at mGluR2, enabling direct cross-study comparisons. - Differentiation probe: Arrests proliferation and induces monocyte differentiation in undifferentiated cell models. - Scaffold utility: 4-Isopropylphenyl baseline supports focused SAR libraries for kinase/GPCR target identification.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B13223043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC2=CNN=C2
InChIInChI=1S/C12H15N3/c1-9(2)10-3-5-11(6-4-10)15-12-7-13-14-8-12/h3-9,15H,1-2H3,(H,13,14)
InChIKeyFKDYSMORUVOTTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine Profile & Specifications


N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine (CAS 2060036-54-4) is a small-molecule N-arylpyrazole derivative with a molecular weight of 201.27 g/mol [1]. It features a 4-isopropylphenyl group linked to a 1H-pyrazol-4-amine core, a scaffold common in kinase inhibitors and GPCR modulators [2]. The compound has been identified as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2) [3] and has demonstrated activity in arresting the proliferation of undifferentiated cells [4]. This document provides a quantitative evidence guide for scientific selection and procurement, focusing on verifiable differentiation from close analogs.

Substitution Failure of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine


Generic substitution of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine with other N-arylpyrazoles or pyrazole amines is not supported by quantitative pharmacological data. The compound's specific 4-isopropylphenyl substitution pattern directly influences its target engagement profile, as demonstrated by its 104 nM EC50 at the mGluR2 receptor [1]. Minor structural changes, such as removing the isopropyl group or altering the pyrazole substitution position, can abolish or significantly reduce mGluR2 allosteric modulation [2]. In head-to-head SAR studies, pyrazole derivatives with different N-aryl substituents exhibit up to 10-fold variations in potency and altered selectivity profiles across kinase and GPCR targets [3]. The evidence presented in Section 3 provides quantitative justification for selecting this specific compound over structurally similar alternatives.

N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine Quantitative Evidence Guide


mGluR2 Positive Allosteric Modulation

N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine acts as a positive allosteric modulator (PAM) of the rat mGluR2 receptor with an EC50 of 104 nM in a thallium flux assay using HEK293 cells [1]. In contrast, the structurally related compound N-substituted pyrazole derivative 2 (PMID25435285-Compound-79) shows no reported mGluR2 PAM activity at concentrations up to 10 µM in the same assay format [2]. This difference highlights the critical role of the 4-isopropylphenyl group in enabling allosteric modulation.

mGluR2 Positive Allosteric Modulator Neuroscience

Cell Proliferation Arrest and Differentiation

N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. While direct comparative data for this specific endpoint is limited, the pyrazole class generally shows variable antiproliferative effects depending on substitution pattern; for example, 4-phenyl-substituted pyrazole derivatives display IC50 values ranging from 30 to 555 nM across different kinase assays [2]. The presence of the 4-isopropylphenyl group in the target compound correlates with enhanced lipophilicity (cLogP ~3.2) and improved cellular permeability relative to unsubstituted phenyl analogs [3], which may contribute to the observed differentiation-inducing activity.

Cancer Differentiation Therapy Oncology

Impact of 4-Isopropylphenyl Substitution

The 4-isopropylphenyl group of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine provides a specific lipophilic and steric profile that influences target binding. In kinase inhibition SAR studies, pyrazole derivatives with 4-isopropylphenyl substitution (cLogP ~3.2) demonstrate improved occupancy of hydrophobic back pockets compared to 4-methylphenyl (cLogP ~2.5) or unsubstituted phenyl (cLogP ~2.0) analogs [1]. For example, in a related series of pyrazole kinase inhibitors, the 4-isopropylphenyl analog showed 5- to 8-fold higher potency against RAF kinases compared to the corresponding 4-methylphenyl derivative [2]. While direct kinase data for the target compound is not available, the established SAR trend supports the hypothesis that the 4-isopropylphenyl group confers superior hydrophobic interactions with certain kinase ATP-binding pockets.

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibition

N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine Research Applications


mGluR2 PAM Screening and Validation

Use as a reference positive allosteric modulator for mGluR2 in functional assays (EC50 = 104 nM). This compound is suitable for validating assay systems and comparing novel mGluR2 PAM candidates. Its activity is quantitatively established, enabling direct benchmarking against other modulators. [1]

Differentiation Induction in Cancer Models

Employ in studies investigating differentiation therapy for hematological malignancies or solid tumors. The compound's demonstrated ability to arrest proliferation and induce monocyte differentiation in undifferentiated cells provides a distinct phenotypic readout. [2]

Kinase Inhibitor Lead Optimization

Utilize as a core scaffold for synthesizing focused libraries to explore SAR around the N-aryl position. The 4-isopropylphenyl group provides a baseline for assessing lipophilic substitution effects on kinase inhibition and cellular permeability. [3]

Chemical Probe for Target Engagement

Apply as a chemical probe in target identification studies, particularly for kinases and GPCRs where pyrazole scaffolds are prevalent. The compound's well-defined structure and synthetic accessibility facilitate derivatization for affinity pull-down or photoaffinity labeling experiments. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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